2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate

Catalog No.
S606473
CAS No.
148757-94-2
M.F
C14H11N3O4
M. Wt
285.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate

CAS Number

148757-94-2

Product Name

2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

InChI

InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2,(H,16,20)

InChI Key

LINZYZMEBMKKIT-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3

Synonyms

N-6-Quinolinylcarbamic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 1-[[(6-Quinolinylamino)carbonyl]oxy]-2,5-pyrrolidinedione; AHC Reagent; AccQ.Fluor; AccQ·Tag;

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3
  • Chemical Databases: Resources like PubChem primarily focus on the compound's structure, properties, and safety information, with no mention of specific research applications.
  • Supplier Information: Similarly, online product listings from chemical suppliers typically lack detailed information on research applications.

2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate, also known as 6-aminoquinolyl-N-hydroxysuccinimidylcarbamate (NHS-AQ), is a synthetic organic compound. While its origin as a specific discovery is not readily available in scientific literature, its structure suggests it belongs to a class of compounds known as N-hydroxysuccinimide (NHS) esters. NHS esters are widely used as coupling agents in biochemistry for linking biomolecules like proteins, antibodies, and peptides.


Molecular Structure Analysis

The key features of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate's structure include:

  • Succinimide ring: The core structure is a succinimide ring, which consists of a four-membered cyclic anhydride formed by succinic acid. This ring is responsible for the reactivity of the molecule as a coupling agent.
  • Quinoline group: Attached to the succinimide ring is a quinoline group, a bicyclic aromatic ring system. The specific attachment at the 6th position of the quinoline suggests potential functionalities associated with this group, but further research is needed to confirm specific effects [].
  • Carbamate group: The molecule also contains a carbamate group, formed by a carbonic acid derivative linked to the quinoline ring through a nitrogen atom. This group contributes to the overall chemical properties of the molecule.

Chemical Reactions Analysis

The primary significance of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate lies in its role as a coupling agent. NHS esters like this compound react with primary amines (present in proteins and other biomolecules) to form stable amide bonds. A simplified example of the reaction is shown below:

NHS-AQ (ester) + R-NH2 (primary amine) -> NHS (byproduct) + R-NH-C(O)-Quinoline (amide)

This reaction allows researchers to covalently link biomolecules with desired functionalities. For instance, NHS-AQ can be used to attach antibodies to fluorescent tags for visualization purposes or link enzymes to carriers for immobilization.

As mentioned earlier, the mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate revolves around its ability to form amide bonds with primary amines. The succinimide ring acts as a good leaving group, facilitating the reaction with amine groups on biomolecules. The quinoline group might contribute specific functionalities depending on its position and interactions within the target molecule, but more research is needed to clarify this aspect [].

The reactivity of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate can be attributed to both the carbonyl groups and the nitrogen atoms present in its structure. Key reactions include:

  • Nucleophilic Attack: The carbonyl groups can undergo nucleophilic attack by amines or alcohols, leading to the formation of amides or esters.
  • Hydrolysis: In the presence of water, the carbamate can hydrolyze to yield the corresponding amine and carbon dioxide.
  • Cyclization Reactions: The compound may also participate in cyclization reactions under appropriate conditions, potentially forming more complex structures.

These reactions highlight its potential as a versatile intermediate in organic synthesis .

Research indicates that 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate exhibits significant biological activity, particularly in:

  • Antimicrobial Properties: Preliminary studies have shown that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in drug development.
  • Antitumor Activity: Some derivatives of quinoline compounds are known for their anticancer properties; thus, this compound may exhibit similar effects.
  • Enzyme Inhibition: The structure suggests potential interactions with various enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction .

The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Quinoline Moiety: The quinoline structure can be synthesized using methods such as Skraup synthesis or Pfitzinger reaction.
  • Carbamoylation: The final step involves reacting the pyrrolidine derivative with a suitable isocyanate or carbamoylating agent to form the carbamate linkage.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it could serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Chemical Research: It may be used as a building block in organic synthesis for creating more complex molecules.
  • Diagnostic Tools: If fluorogenic properties are confirmed, it could be utilized in labeling techniques for biological assays .

Interaction studies involving 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate focus on its binding affinity with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Kinetics: Understanding how it affects enzyme activity can help elucidate its potential therapeutic roles.

Such studies are crucial for assessing the safety and efficacy of this compound in clinical settings .

Several compounds share structural similarities with 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate. Some notable examples include:

Compound NameStructure FeaturesUnique Aspects
2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamateSimilar dioxo-pyrrolidine structureDifferent quinoline position
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateContains an amino groupFluorogenic properties
Quinoline derivatives (various)Generalized quinoline frameworkDiverse biological activities

The uniqueness of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate lies in its specific combination of a dioxo-pyrrolidine ring and a quinoline moiety at a defined position (6), which may confer distinct pharmacological properties compared to other similar compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

285.07495584 g/mol

Monoisotopic Mass

285.07495584 g/mol

Heavy Atom Count

21

MeSH Pharmacological Classification

Indicators and Reagents

Wikipedia

6-Aminoquinolyl-N-hydroxysuccinimidyl_carbamate

Dates

Last modified: 08-15-2023

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